KP-457

Übersicht

Beschreibung

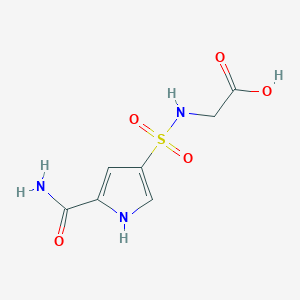

KP-457 ist ein selektiver Inhibitor von ADAM17 (A Disintegrin and Metalloproteinase 17), auch bekannt als Tumornekrosefaktor-alpha-Konvertase. Diese Verbindung hat sich in verschiedenen wissenschaftlichen Forschungsanwendungen als vielversprechend erwiesen, insbesondere im Bereich der induzierten pluripotenten Stammzell-abgeleiteten Thrombozyten.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung einer Reverse-Hydroxamate-Struktur beinhalten. Der Syntheseweg umfasst typischerweise die Verwendung spezifischer Reagenzien und Katalysatoren, um die gewünschte molekulare Konfiguration zu erreichen. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die Reinheit und Wirksamkeit der Verbindung zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound erfolgt durch großtechnische Synthese unter optimierten Reaktionsbedingungen. Das Verfahren umfasst die Verwendung von hochreinen Reagenzien und modernster Ausrüstung, um eine konstante Qualität zu gewährleisten. Die Verbindung wird anschließend gereinigt und auf ihre inhibitorische Aktivität gegen ADAM17 getestet.

Wissenschaftliche Forschungsanwendungen

KP-457 has a wide range of scientific research applications, including:

Chemistry: Used as a selective inhibitor in various chemical reactions to study the role of ADAM17.

Biology: Employed in biological studies to understand the function of ADAM17 in cellular processes.

Medicine: Investigated for its potential therapeutic applications in diseases where ADAM17 plays a critical role.

Industry: Utilized in the production of induced pluripotent stem cell-derived platelets for transfusion purposes.

Wirkmechanismus

- KP-457 selectively inhibits ADAM17 (also known as TNF-α-converting enzyme). ADAM17 plays a crucial role in cleaving various molecules, including GPIbα, GPV, and TNF-α .

- Specifically, this compound interferes with the catalytic domain of ADAM17 by blocking Zn2+ chelation .

- This compound inhibits the cleavage of TNF-α sequences by ADAM17. Its potency is approximately tenfold higher than that of GM-6001, a panmetalloproteinase inhibitor .

- In cellular assays, this compound exhibits remarkable selectivity for ADAM17 over other MMPs (matrix metalloproteinases) and ADAM10 (50-fold higher selectivity) .

- This compound prevents GPIbα shedding from induced pluripotent stem cell (iPSC)-derived platelets. These platelets, generated in the presence of this compound, exhibit improved GPIbα-dependent aggregation, comparable to human fresh platelets .

- Notably, this compound’s inhibitory concentration for GPIbα shedding is lower than that of the panmetalloproteinase inhibitor GM-6001 .

- For transportation and storage, it is recommended to keep this compound in a dry state at -20°C. Its shelf life is three years .

- In an ex vivo model, iPSC-derived platelets generated with this compound exhibit enhanced hemostatic function, outperforming GM-6001 or p38 MAPK inhibitors .

- This compound retains GPIbα expression on iPSC-derived platelets, contributing to their improved functionality .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

KP-457 is synthesized through a series of chemical reactions that involve the formation of a reverse-hydroxamate structure. The synthetic route typically includes the use of specific reagents and catalysts to achieve the desired molecular configuration. The reaction conditions are carefully controlled to ensure the purity and efficacy of the compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced equipment to ensure consistent quality. The compound is then purified and tested for its inhibitory activity against ADAM17.

Analyse Chemischer Reaktionen

Arten von Reaktionen

KP-457 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsstufen zu bilden.

Reduktion: this compound kann unter Verwendung geeigneter Reduktionsmittel reduziert werden.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen spezifische funktionelle Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise zur Bildung von Verbindungen mit höherem Oxidationszustand führen, während die Reduktion zu Produkten mit niedrigerem Oxidationszustand führen kann.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als selektiver Inhibitor in verschiedenen chemischen Reaktionen verwendet, um die Rolle von ADAM17 zu untersuchen.

Biologie: In biologischen Studien eingesetzt, um die Funktion von ADAM17 in zellulären Prozessen zu verstehen.

Medizin: Für seine potenziellen therapeutischen Anwendungen bei Krankheiten untersucht, bei denen ADAM17 eine entscheidende Rolle spielt.

Industrie: Bei der Produktion von induzierten pluripotenten Stammzell-abgeleiteten Thrombozyten für Transfusionszwecke eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Hemmung der Aktivität von ADAM17. Die Verbindung bindet an die katalytische Domäne von ADAM17 und verhindert so die Spaltung ihrer Zielmoleküle. Diese Hemmung führt zur Retention von Glykoprotein Ib alpha auf induzierten pluripotenten Stammzell-abgeleiteten Thrombozyten, wodurch ihre Funktionalität und Stabilität verbessert wird.

Vergleich Mit ähnlichen Verbindungen

KP-457 wird mit anderen ähnlichen Verbindungen wie GM-6001 und p38-mitogenaktivierten Proteinkinase-Inhibitoren verglichen. Im Gegensatz zu diesen Verbindungen erhöht this compound die Produktion von funktionellen humanen induzierten pluripotenten Stammzell-abgeleiteten Thrombozyten bei 37 °C effektiv. Diese einzigartige Eigenschaft macht this compound zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und in potenziellen therapeutischen Anwendungen.

Liste ähnlicher Verbindungen

- GM-6001

- p38-mitogenaktivierte Proteinkinase-Inhibitoren

This compound zeichnet sich durch seine höhere Selektivität und Wirksamkeit bei der Hemmung von ADAM17 aus, was es zu einer vielversprechenden Verbindung für die weitere Forschung und Entwicklung macht .

Eigenschaften

IUPAC Name |

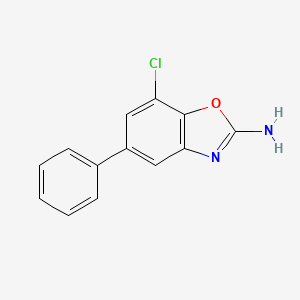

N-[2-(4-but-2-ynoxyphenyl)sulfonyl-1-[4-(methanesulfonamidomethyl)phenyl]ethyl]-N-hydroxyformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O7S2/c1-3-4-13-30-19-9-11-20(12-10-19)32(28,29)15-21(23(25)16-24)18-7-5-17(6-8-18)14-22-31(2,26)27/h5-12,16,21-22,25H,13-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWDSTUVCAZZDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC1=CC=C(C=C1)S(=O)(=O)CC(C2=CC=C(C=C2)CNS(=O)(=O)C)N(C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365803-52-6 | |

| Record name | N-{2-[4-(but-2-yn-1-yloxy)benzenesulfonyl]-1-[4-(methanesulfonamidomethyl)phenyl]ethyl}-N-hydroxyformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of KP-457 and how does it impact platelet production from human induced pluripotent stem cells (hiPSCs)?

A1: this compound is a selective inhibitor of ADAM17 (a disintegrin and metalloproteinase 17). [, , ] ADAM17 is known to cleave glycoprotein Ibα (GPIbα) from the surface of platelets, particularly at 37°C. GPIbα is critical for platelet adhesion and function, and its loss renders platelets less effective. By selectively inhibiting ADAM17, this compound prevents GPIbα shedding and thus improves the yield of functional platelets from hiPSCs cultured at 37°C. [, , ]

Q2: How does this compound compare to other inhibitors tested in the context of hiPSC-derived platelet production?

A2: The research compared this compound to pan-metalloproteinase inhibitors like GM-6001 and p38 MAPK inhibitors like SB203580. this compound demonstrated superior efficacy in preventing GPIbα shedding at lower concentrations compared to GM-6001. [] While p38 MAPK inhibitors have shown some promise in preventing GPIbα shedding in stored platelets, they were found to be cytotoxic during the hiPSC differentiation process, ultimately reducing platelet yield. [] This suggests that this compound offers a more targeted and less toxic approach for enhancing functional hiPSC-derived platelet production.

Q3: What in vivo evidence supports the efficacy of this compound in improving hiPSC-derived platelet function?

A3: Researchers employed a thrombus formation model using immunodeficient mice transfused with hiPSC-derived platelets. Platelets generated in the presence of this compound demonstrated significantly improved hemostatic function compared to those generated without the inhibitor. [] This finding highlights the translational potential of this compound in generating functional platelets for therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-7-methoxyimidazo[1,2-A]pyridine](/img/structure/B1526187.png)

![5-Fluorobenzo[D]oxazole-2-carbaldehyde](/img/structure/B1526192.png)

![6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1526194.png)

![2-[6-(Tert-butoxy)pyridin-2-yl]ethan-1-amine](/img/structure/B1526201.png)